molecular formula C14H8Cl2O4 B162524 6,7-Dichloroanthracene-1,4,9,10-tetrol CAS No. 10183-49-0

6,7-Dichloroanthracene-1,4,9,10-tetrol

Cat. No. B162524
CAS RN: 10183-49-0
M. Wt: 311.1 g/mol
InChI Key: JKHMZJNNKYIWNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dichloroanthracene-1,4,9,10-tetrol is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the class of anthracene derivatives and has four hydroxyl groups attached to its structure.

Mechanism Of Action

The mechanism of action of 6,7-Dichloroanthracene-1,4,9,10-tetrol is not well understood. However, it is believed that its four hydroxyl groups play a key role in its interactions with other molecules. These hydroxyl groups can form hydrogen bonds with other molecules, which can influence their properties and behavior.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 6,7-Dichloroanthracene-1,4,9,10-tetrol. However, it has been reported to exhibit low toxicity in laboratory experiments. It has also been shown to have good solubility in organic solvents, which makes it suitable for use in various applications.

Advantages And Limitations For Lab Experiments

One of the advantages of 6,7-Dichloroanthracene-1,4,9,10-tetrol is its high purity, which makes it suitable for use in sensitive laboratory experiments. It also has good solubility in organic solvents, which makes it easy to handle and use in various applications. However, one of the limitations of this compound is its high cost, which can limit its use in large-scale experiments.

Future Directions

For research include studying its potential applications in the field of organic electronics and photovoltaics, as well as further understanding its mechanism of action and interactions with other molecules.

Scientific Research Applications

6,7-Dichloroanthracene-1,4,9,10-tetrol has been studied for its potential applications in various fields such as organic electronics, optoelectronics, and photovoltaics. In organic electronics, this compound has been used as a building block for the synthesis of organic semiconductors. It has also been studied for its potential use in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In optoelectronics, 6,7-Dichloroanthracene-1,4,9,10-tetrol has been studied for its potential use as a photosensitizer in dye-sensitized solar cells (DSSCs). In photovoltaics, this compound has been studied for its potential use as a hole-transport material in perovskite solar cells.

properties

CAS RN

10183-49-0

Product Name

6,7-Dichloroanthracene-1,4,9,10-tetrol

Molecular Formula

C14H8Cl2O4

Molecular Weight

311.1 g/mol

IUPAC Name

6,7-dichloroanthracene-1,4,9,10-tetrol

InChI

InChI=1S/C14H8Cl2O4/c15-7-3-5-6(4-8(7)16)14(20)12-10(18)2-1-9(17)11(12)13(5)19/h1-4,17-20H

InChI Key

JKHMZJNNKYIWNR-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1O)C(=C3C=C(C(=CC3=C2O)Cl)Cl)O)O

Canonical SMILES

C1=CC(=C2C(=C1O)C(=C3C=C(C(=CC3=C2O)Cl)Cl)O)O

Other CAS RN

10183-49-0

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ten grams (32.35 mmol) of 6,7-dichloro- 1,4-dihydroxyanthraquinone were pulverized with enough NH4OH to make a paste. This was transferred to a 500 mL round bottom (RB) flask, using additional NH4OH to make the reaction mixture 0.13-0.16 M. While stirring, 6.72 grams (38.60 mmol) sodium hydrosulfite were added portionwise over 1.5 hours. Immediately after addition, the mixture was heated slowly to 55° C. on a steam bath, then heated at 55° C. for about 1.5 hours. After cooling to room temperature, the mixture was filtered, washed twice with water, and pulled dry on the funnel for a brief period. The product was dried overnight in a vacuum oven at 55-65° C. FDMS showed a mixture of starting material and product. This mixture was carried on to compound 2 of Table 1.
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